molecular formula C25H28FN3O2S B2422868 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluorobenzenesulfonamide CAS No. 946366-95-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluorobenzenesulfonamide

Cat. No. B2422868
CAS RN: 946366-95-6
M. Wt: 453.58
InChI Key: HSOYRPGDUKGDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C25H28FN3O2S and its molecular weight is 453.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research into related compounds shows a focus on their synthesis and evaluation for antitumor activity. Amino and acylamino groups substituted derivatives of 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones were synthesized and evaluated for their in vitro antitumor and cardiotoxicity assays. Certain derivatives demonstrated significantly higher potency against tumor cells compared to the unsubstituted parent compound, azonafide, with variations in potency depending on the position of substitution. For example, 7-aminoazonafide showed low cardiotoxicity relative to its cytotoxicity, indicating a strong dependence of potency on the substitution position (S. M. Sami et al., 1995).

Synthesis of Fluorinated Derivatives

Another study focused on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, demonstrating a method for leading to 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives in high yields. This research underlines the interest in developing new methodologies for introducing fluorine atoms into complex molecules, potentially increasing their biological activity or modifying their physicochemical properties (J. Ichikawa et al., 2006).

Novel Synthesis Approaches

Further investigations include the development of cyclocarbonylative Sonogashira reactions for the synthesis of N-containing heterocycles, showcasing innovative approaches to constructing complex molecular architectures. This protocol highlights the versatility and creativity in organic synthesis aimed at producing compounds with potential pharmaceutical applications (L. Aronica et al., 2016).

Structural and Interaction Studies

Research on similar sulfonamide compounds includes studies on their interaction with biological molecules, such as carbonic anhydrases. The crystal structure of human carbonic anhydrase II in complex with 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamide revealed insights into the inhibitor binding mode, providing valuable information for the design of selective inhibitors for therapeutic targets (P. Mader et al., 2011).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2S/c1-28(2)23-12-10-20(11-13-23)25(29-15-14-19-6-3-4-7-21(19)18-29)17-27-32(30,31)24-9-5-8-22(26)16-24/h3-13,16,25,27H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOYRPGDUKGDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3-fluorobenzenesulfonamide

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